molecular formula C13H18F3NO3S B6311609 3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98% CAS No. 1858237-19-0

3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98%

Cat. No. B6311609
CAS RN: 1858237-19-0
M. Wt: 325.35 g/mol
InChI Key: WXTDIRUEDRBKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate (AMT-Tos) is a synthetic, small molecule compound that has been studied for its potential applications in scientific research. AMT-Tos is a novel compound that has been developed to provide a more stable and efficient alternative to other compounds used in research. This compound is highly soluble in water and has a low toxicity profile. It has been used in a variety of research applications, including biochemical and physiological studies, as well as in lab experiments.

Scientific Research Applications

3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98% has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of various drugs and compounds on the body. It has also been used in lab experiments to study the effects of various compounds on cell cultures. Additionally, it has been used to study the effects of various compounds on enzymes and proteins.

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98% is not well understood. However, it is believed that the compound binds to the active sites of enzymes and proteins, which in turn alters their activity. This alteration in activity can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98% are not fully understood. However, it has been shown to alter the activity of enzymes and proteins, which can lead to changes in the biochemical and physiological processes of the body. Additionally, it has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98% in lab experiments is its high solubility in water, which makes it easier to work with in experiments. Additionally, it has a low toxicity profile, making it safer to use in experiments. However, its mechanism of action is not well understood, so it is difficult to predict the exact effects of the compound on various biochemical and physiological processes.

Future Directions

There are a number of potential future directions for research involving 3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98%. These include further studies to better understand its mechanism of action, as well as studies to determine its potential applications in drug development and other biomedical research. Additionally, further studies could be conducted to determine its potential applications in environmental remediation and other industrial processes. Finally, further studies could be conducted to investigate its potential toxicity and other safety concerns.

Synthesis Methods

3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98% is synthesized through a two-step process. The first step involves the reaction of trifluoroacetic acid with 4-methyl-2-pentanol, followed by the addition of a tosyl chloride. The product of this reaction is then purified and isolated using a series of chromatography and recrystallization techniques. The final product is a white powder that has a purity of 98%.

properties

IUPAC Name

(3-amino-1,1,1-trifluoro-4-methylpentan-2-yl) 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO3S/c1-8(2)11(17)12(13(14,15)16)20-21(18,19)10-6-4-9(3)5-7-10/h4-8,11-12H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTDIRUEDRBKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C(C(C)C)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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